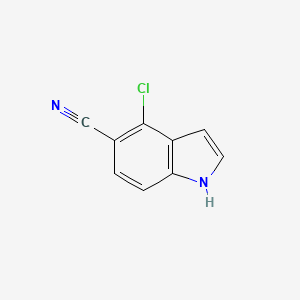

4-chloro-1H-indole-5-carbonitrile

Description

Significance of Indole (B1671886) Derivatives in Heterocyclic Chemistry

Indole and its derivatives are fundamental building blocks in organic synthesis, largely due to their presence in numerous biologically active compounds. numberanalytics.comnih.gov The indole nucleus is a key structural feature in the amino acid tryptophan, the neurotransmitter serotonin, and a multitude of alkaloids with diverse pharmacological properties. slideshare.netwikipedia.org The versatility of the indole ring allows for a wide range of chemical modifications, making it a privileged scaffold in the development of new therapeutic agents and functional materials. openmedicinalchemistryjournal.comnih.gov The chemical reactivity of the indole ring, particularly its susceptibility to electrophilic substitution at the C3 position, has been extensively studied and exploited in the synthesis of complex molecular architectures. nih.gov

The Role of Indole Carbonitrile Architectures in Chemical Research

The incorporation of a carbonitrile (cyano) group onto the indole framework introduces significant changes to the molecule's electronic properties and reactivity. The strong electron-withdrawing nature of the nitrile group influences the electron density of the indole ring system, affecting its behavior in chemical reactions. Indole carbonitriles serve as versatile intermediates in organic synthesis, with the cyano group being readily converted into other functional groups such as carboxylic acids, amides, and amines. This chemical flexibility makes them valuable precursors for the synthesis of a wide variety of more complex indole derivatives. mdpi.com Furthermore, the nitrile group can participate in various cycloaddition and coupling reactions, expanding the synthetic utility of these compounds. nih.gov Research has also highlighted the role of indole carbonitrile derivatives in medicinal chemistry, with some exhibiting promising biological activities. ontosight.aitandfonline.com

Contextualization of 4-Chloro-1H-Indole-5-Carbonitrile within Indole Chemistry

This compound is a halogenated indole derivative that features a chlorine atom at the 4-position and a nitrile group at the 5-position of the indole ring. The presence of the chlorine atom, an electron-withdrawing group, further modifies the electronic landscape of the indole nucleus. This particular substitution pattern, with both a chloro and a cyano group on the benzene (B151609) portion of the indole scaffold, creates a unique chemical entity with specific reactivity and potential applications. The strategic placement of these substituents can influence factors such as molecular recognition, solubility, and metabolic stability. This compound serves as a key intermediate in the synthesis of various more complex molecules, including pharmaceutically relevant compounds. tandfonline.com

Chemical Properties and Synthesis of this compound

The molecular formula of this compound is C₉H₅ClN₂, and it has a molecular weight of 176.60 g/mol .

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Canonical SMILES | C1=CC2=C(C=CN2)C(=C1C#N)Cl |

| InChI Key | OCGDGUWKBFIRLK-UHFFFAOYSA-N |

| Molecular Formula | C₉H₅ClN₂ |

Data sourced from

The synthesis of this compound can be achieved through several routes. One common approach involves the direct electrophilic chlorination of 1H-indole-5-carbonitrile. The electron-withdrawing cyano group at the 5-position deactivates the benzene ring, directing the incoming electrophile (chlorine) to the C4 position.

Alternative synthetic strategies include:

Telescopic Halogenation-Cyanation: This involves a sequential process of chlorination at the 4-position followed by cyanation at the 5-position.

Directed Metalation: This method utilizes a directed ortho-metalation strategy, where deprotonation of the indole nitrogen is followed by regioselective chlorination.

Spectroscopic Data

Spectroscopic techniques are crucial for the characterization of this compound. While a detailed analysis is beyond the scope of this article, key spectroscopic data would include ¹H NMR, ¹³C NMR, and mass spectrometry. For instance, the mass spectrum (electron ionization) of the related compound 4-chloro-1H-indole shows a molecular ion peak corresponding to its molecular weight. nist.gov

Chemical Reactions and Derivatives

This compound can undergo a variety of chemical transformations, making it a valuable building block in organic synthesis. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The indole nitrogen can be alkylated or acylated, and the chlorine atom can be displaced through nucleophilic aromatic substitution reactions under specific conditions.

A significant application of this compound is as a key intermediate in the synthesis of more complex molecules. For example, the related compound 3-(4-chlorobutyl)-1H-indole-5-carbonitrile is a crucial intermediate in the synthesis of Vilazodone (B1662482), an antidepressant medication. tandfonline.comresearchgate.net This highlights the importance of substituted indole carbonitriles in the pharmaceutical industry.

Structure

3D Structure

Properties

Molecular Formula |

C9H5ClN2 |

|---|---|

Molecular Weight |

176.60 g/mol |

IUPAC Name |

4-chloro-1H-indole-5-carbonitrile |

InChI |

InChI=1S/C9H5ClN2/c10-9-6(5-11)1-2-8-7(9)3-4-12-8/h1-4,12H |

InChI Key |

OCGDGUWKBFIRLK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN2)C(=C1C#N)Cl |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies of 4 Chloro 1h Indole 5 Carbonitrile

Reactivity of the Indole (B1671886) Nucleus

The reactivity of the indole core in 4-chloro-1H-indole-5-carbonitrile is dictated by the electronic interplay between the electron-rich pyrrole (B145914) ring and the electron-deficient benzene (B151609) ring, which is substituted with both a halogen and a nitrile group.

Electrophilic Aromatic Substitution Reactions

The indole ring system is generally susceptible to electrophilic attack. However, in this compound, the benzene portion of the molecule is significantly deactivated by the electron-withdrawing effects of both the C4-chloro and C5-cyano groups. This deactivation makes electrophilic aromatic substitution (EAS) on the benzene ring challenging.

Conversely, the pyrrole ring remains the more reactive site for electrophiles. Classical EAS reactions on indoles, such as Vilsmeier-Haack or Mannich reactions, typically occur at the C3 position due to the stability of the resulting intermediate. For N-unsubstituted indoles, reactions can also involve the indole nitrogen.

While specific EAS studies on this compound are not extensively documented in readily available literature, reactivity can be inferred from similar systems. For instance, the Vilsmeier-Haack reaction on a related compound, 1-methoxy-6-nitroindole, proceeds to give the 3-formyl derivative in high yield. nii.ac.jp This suggests that despite the deactivated benzene ring, the C3 position of this compound remains a likely site for electrophilic functionalization.

Nucleophilic Substitution Patterns on the Chloro-Substituent

The chlorine atom at the C4 position is part of an aryl chloride system, which is typically unreactive toward nucleophilic aromatic substitution (SNAr) unless activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the C5-cyano group is ortho to the chlorine, providing such activation. This electronic arrangement facilitates the displacement of the chloride ion by various nucleophiles.

Studies on analogous chloroquinolines have demonstrated that the C4-chloro group can be displaced by nucleophiles like hydrazines, azides, and amines. mdpi.com In a different but related mechanism, nucleophilic substitution on the indole nucleus can also proceed via a cine substitution pathway, where the nucleophile attacks a position adjacent to the one bearing the leaving group. chemrxiv.org For example, N-sulfonylindoles with a 3-position electron-withdrawing group can undergo cine substitution with alkoxides, where the nucleophile adds at C2 and the N-sulfonyl group acts as the leaving group from the adjacent nitrogen atom. chemrxiv.org

While direct examples for this compound are sparse, the activation provided by the C5-cyano group suggests its potential for undergoing SNAr reactions with strong nucleophiles under appropriate conditions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl chlorides are viable substrates for these transformations. wikipedia.orglumenlearning.com The C4-Cl bond in this compound can serve as an electrophilic handle for various coupling reactions, enabling the introduction of a wide range of substituents.

Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with an organoboron reagent (boronic acid or ester) to form a new carbon-carbon bond. lumenlearning.comuwindsor.ca This would allow for the synthesis of 4-aryl or 4-vinyl-1H-indole-5-carbonitrile derivatives. The reaction is known to tolerate numerous functional groups, including nitriles. uwindsor.ca

Sonogashira Coupling: This involves the coupling of the aryl chloride with a terminal alkyne, providing access to 4-alkynyl-1H-indole-5-carbonitriles. wikipedia.org This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and a base.

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a new C-C bond, yielding 4-alkenyl-1H-indole-5-carbonitriles. lumenlearning.com

These cross-coupling reactions represent a versatile strategy for the elaboration of the this compound scaffold, as summarized in the table below.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst, Base | 4-Aryl/vinyl-1H-indole-5-carbonitrile |

| Sonogashira | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, Base | 4-Alkynyl-1H-indole-5-carbonitrile |

| Heck | Alkene | Pd catalyst, Base | 4-Alkenyl-1H-indole-5-carbonitrile |

| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | 4-Amino-1H-indole-5-carbonitrile |

| Stille | Organostannane | Pd catalyst | 4-Aryl/vinyl/alkyl-1H-indole-5-carbonitrile |

Reactivity of the Carbonitrile Group

The carbonitrile (cyano) group at the C5 position is a versatile functional group that can be transformed into various other functionalities through a range of chemical reactions. libretexts.org

Nitrile Hydrolysis and Reduction Reactions

The carbon-nitrogen triple bond of the nitrile group can undergo nucleophilic addition, leading to important functional group transformations.

Hydrolysis: The nitrile can be hydrolyzed to either a carboxylic acid or an amide intermediate. chemistrysteps.com

Acid-catalyzed hydrolysis: Heating the nitrile with an aqueous acid (e.g., HCl) typically leads to the formation of the corresponding carboxylic acid (4-chloro-1H-indole-5-carboxylic acid) and an ammonium (B1175870) salt. chemistrysteps.comlumenlearning.comlibretexts.org The reaction proceeds through an amide intermediate. libretexts.org

Base-catalyzed hydrolysis: Treatment with an aqueous base (e.g., NaOH) initially forms a carboxylate salt and ammonia (B1221849). chemistrysteps.comlibretexts.org Subsequent acidification is required to obtain the free carboxylic acid. libretexts.org

Reduction: The nitrile group can be reduced to a primary amine (5-(aminomethyl)-4-chloro-1H-indole).

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of converting nitriles to primary amines. libretexts.org

Diisobutylaluminum Hydride (DIBAL-H): Under controlled conditions, DIBAL-H can partially reduce nitriles to aldehydes after an aqueous workup, which would yield 4-chloro-1H-indole-5-carbaldehyde. libretexts.org

Catalytic Hydrogenation: This method uses H₂ gas and a metal catalyst (e.g., Raney Nickel, Platinum) to reduce the nitrile to a primary amine.

| Reaction | Reagents | Intermediate Product | Final Product |

| Acid Hydrolysis | H₃O⁺, Heat | 4-Chloro-1H-indole-5-carboxamide | 4-Chloro-1H-indole-5-carboxylic acid |

| Base Hydrolysis | 1. OH⁻, Heat 2. H₃O⁺ | 4-Chloro-1H-indole-5-carboxamide | 4-Chloro-1H-indole-5-carboxylic acid |

| Reduction | 1. LiAlH₄ 2. H₂O | - | 5-(Aminomethyl)-4-chloro-1H-indole |

| Partial Reduction | 1. DIBAL-H 2. H₂O | Imine | 4-Chloro-1H-indole-5-carbaldehyde |

Cycloaddition Reactions Involving the Cyano Moiety

The cyano group can participate as a 2π component in cycloaddition reactions to form five-membered heterocyclic rings. pageplace.de While cycloadditions involving the indole nucleus itself are common, reactions directly involving the nitrile group are also a key synthetic pathway. nih.govrsc.org

A prominent example is the [3+2] cycloaddition with azides to form tetrazoles. Reacting this compound with an azide (B81097) source, such as sodium azide, often in the presence of an ammonium salt or a Lewis acid, would be expected to yield the corresponding 5-(1H-tetrazol-5-yl)-4-chloro-1H-indole. Tetrazoles are considered important bioisosteres of carboxylic acids in medicinal chemistry.

Other cycloaddition reactions involving nitriles are known but are less common. For instance, isocyanide-based [4+1] cycloadditions can produce a variety of five-membered heterocycles. rsc.org The participation of the C5-nitrile of this compound in such transformations would open pathways to novel, complex heterocyclic systems fused or attached to the indole core.

Nucleophilic Addition to the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group in this compound is a key site for nucleophilic attack. This reactivity allows for the conversion of the nitrile into a range of other functional groups, significantly expanding the synthetic utility of the parent molecule. While specific studies on the nucleophilic addition to this compound are not extensively documented in publicly available literature, the general reactivity of aromatic and heterocyclic nitriles provides a strong indication of its expected chemical behavior.

Common nucleophilic addition reactions that nitrile groups readily undergo include hydrolysis, reduction, and reactions with organometallic reagents. For instance, acid or base-catalyzed hydrolysis would be expected to convert the nitrile group into a carboxylic acid (4-chloro-1H-indole-5-carboxylic acid) or a primary amide (4-chloro-1H-indole-5-carboxamide), respectively. These derivatives serve as important intermediates for further functionalization.

Reduction of the nitrile group, typically with reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation, would yield the corresponding primary amine ( (4-chloro-1H-indol-5-yl)methanamine). This transformation is valuable for introducing a flexible amino-methyl linker.

Furthermore, the addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to the nitrile group would lead to the formation of ketones after hydrolysis of the intermediate imine. This provides a direct method for attaching various alkyl or aryl ketone moieties to the indole-5-position. The specific conditions for these transformations on this compound would require empirical optimization to account for the electronic effects of the chloro and indole ring substituents.

Transformations of the N-H Indole Proton

The proton on the indole nitrogen of this compound is acidic and can be readily removed by a base, rendering the nitrogen atom nucleophilic. This allows for a wide array of substitution reactions at the N-1 position, a critical strategy for modifying the compound's properties and for building more complex molecular architectures.

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation are fundamental transformations for derivatizing the indole scaffold.

N-Alkylation: The introduction of alkyl groups onto the indole nitrogen can be achieved by reacting this compound with an alkyl halide in the presence of a suitable base. The choice of base and solvent is crucial for achieving high yields and selectivity. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3), often used in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. For example, the reaction of an indole with an alkyl halide in the presence of a base is a standard procedure for synthesizing N-alkylindoles. The reactivity of the indole nitrogen is influenced by the substituents on the indole ring.

N-Acylation: The N-acylation of indoles introduces an acyl group, which can serve as a protecting group or as a point for further modification. beilstein-journals.orgclockss.org This reaction is typically carried out using an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base. A method for the N-acylation of 5-substituted indoles using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) has been reported to be effective, particularly when an electron-withdrawing group is present at the C-5 position. researchgate.net Given the electron-withdrawing nature of the nitrile group in this compound, this method would likely be applicable. Another approach involves the use of thioesters as acylating agents in the presence of a base like cesium carbonate, which offers a chemoselective method for N-acylation. nih.govd-nb.info

A summary of representative N-alkylation and N-acylation reactions of indoles is presented below:

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3), Solvent (e.g., DMF) | N-Alkyl-4-chloro-1H-indole-5-carbonitrile |

| N-Acylation | Acid chloride/anhydride, Base (e.g., Pyridine) | N-Acyl-4-chloro-1H-indole-5-carbonitrile |

| N-Acylation | Carboxylic acid, DCC, DMAP | N-Acyl-4-chloro-1H-indole-5-carbonitrile |

| N-Acylation | Thioester, Cs2CO3, Xylene, 140 °C nih.gov | N-Acyl-4-chloro-1H-indole-5-carbonitrile |

N-Functionalization for Scaffold Diversification

Beyond simple alkylation and acylation, the N-1 position of this compound is a key handle for introducing a wide range of functional groups to create diverse molecular scaffolds. This strategy is central to the development of new compounds with tailored biological activities.

For instance, N-arylation can be accomplished through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using an aryl halide in the presence of a palladium or copper catalyst. This allows for the synthesis of N-arylindoles, a structural motif present in many biologically active molecules.

Furthermore, the introduction of functionalized alkyl chains can provide sites for secondary reactions. For example, N-alkylation with an ester-containing alkyl halide would yield an N-functionalized indole that could be further modified through hydrolysis of the ester and subsequent amide bond formation. This approach enables the construction of more complex and elaborate molecular architectures based on the this compound core. The strategic selection of the N-substituent is a powerful tool for modulating the physicochemical properties and biological target interactions of the resulting derivatives.

Rational Design of Derivatives and Analogs

The rational design of derivatives and analogs of this compound is a key strategy in medicinal chemistry and materials science to develop new molecules with optimized properties. This process involves a deep understanding of structure-activity relationships (SAR) and the use of computational modeling to guide the synthesis of new compounds.

In the context of drug discovery, for example, the this compound scaffold can be systematically modified to enhance its interaction with a biological target. The chloro substituent at the 4-position and the nitrile group at the 5-position are key features that can be altered or replaced to probe their influence on activity. For instance, the chloro group could be replaced with other halogens (F, Br, I) or small alkyl groups to investigate the role of electronics and sterics in binding. Similarly, the nitrile group can be bioisosterically replaced with other functionalities like a tetrazole, a carboxylic acid, or an amide to modulate properties such as acidity, hydrogen bonding capacity, and metabolic stability.

Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to predict how different substitutions on the indole ring will affect the binding affinity and selectivity of the molecule for its target. This in silico approach allows for the prioritization of synthetic targets, saving time and resources. For example, a study on the design of pyrazole-based xanthine (B1682287) oxidase inhibitors utilized molecular modeling to understand the key interactions between the designed compounds and the active site of the enzyme. nih.gov A similar approach could be applied to derivatives of this compound to guide the design of potent and selective inhibitors of a chosen biological target.

The derivatization of the N-H proton, as discussed previously, also plays a crucial role in the rational design process. The addition of various substituents at the N-1 position can be used to explore new regions of chemical space and to fine-tune the pharmacokinetic properties of the molecule, such as its solubility and membrane permeability.

A hypothetical rational design workflow for a new series of kinase inhibitors based on this compound might involve the following steps:

| Step | Action | Rationale |

| 1 | Bioisosteric Replacement of the Nitrile Group | Explore different hydrogen bonding interactions and metabolic stability. |

| 2 | Modification of the 4-Chloro Substituent | Probe the effect of electronics and sterics on target binding. |

| 3 | N-1 Position Derivatization | Introduce solubilizing groups or vectors for targeted delivery. |

| 4 | Computational Modeling | Predict binding affinities and guide the selection of synthetic targets. |

| 5 | Synthesis and Biological Evaluation | Validate the design principles and establish structure-activity relationships. |

Through such a systematic and iterative process of design, synthesis, and testing, novel derivatives of this compound with enhanced potency, selectivity, and drug-like properties can be developed.

Advanced Spectroscopic and Structural Elucidation of 4 Chloro 1h Indole 5 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the specific arrangement of atoms in a molecule. The predicted spectra for 4-chloro-1H-indole-5-carbonitrile are based on the known substituent effects on the indole (B1671886) ring system.

The ¹H and ¹³C NMR chemical shifts for this compound can be predicted by considering the additive effects of the chloro-substituent at the C4 position and the electron-withdrawing carbonitrile group at the C5 position. The chlorine atom is expected to cause a downfield shift on adjacent protons and carbons, while the nitrile group will significantly deshield the protons and carbons in its vicinity on the benzene (B151609) ring portion of the indole.

¹H NMR Spectroscopy: The proton spectrum is expected to show signals for the five protons of the indole core. The N-H proton will appear as a broad singlet at a very downfield chemical shift. The protons on the pyrrole (B145914) ring (H2 and H3) will show characteristic couplings, and the two remaining protons on the benzene ring (H6 and H7) will appear as an AX system (two coupled doublets).

¹³C NMR Spectroscopy: The ¹³C spectrum will display nine distinct signals corresponding to the nine carbon atoms of the molecule. The carbonitrile carbon (C≡N) will have a characteristic chemical shift in the 115-120 ppm range. The positions of the other carbon signals are influenced by the two substituents. The carbon atom bearing the chlorine (C4) will be shifted downfield.

Predicted ¹H and ¹³C NMR Data

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 (N-H) | ~8.5 (br s) | - |

| 2 (C-H) | ~7.4 (t) | ~127 |

| 3 (C-H) | ~6.7 (t) | ~103 |

| 3a | - | ~128 |

| 4 (C-Cl) | - | ~126 |

| 5 (C-CN) | - | ~105 |

| 6 (C-H) | ~7.8 (d) | ~129 |

| 7 (C-H) | ~7.5 (d) | ~113 |

| 7a | - | ~136 |

| CN | - | ~118 |

Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

To unambiguously assign the predicted ¹H and ¹³C signals and confirm the structure of this compound, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include:

H2 with H3.

H6 with H7.

Long-range couplings might be observed between H3 and H7, and between the N-H proton and H2/H7.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹J_CH). It would be used to definitively assign the chemical shifts of the protonated carbons: C2, C3, C6, and C7 by correlating them to their attached protons H2, H3, H6, and H7, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (²J_CH and ³J_CH), which is crucial for identifying the quaternary carbons and piecing together the molecular framework. Expected key HMBC correlations would be:

H2 to C3, C3a, and C7a.

H3 to C2, C3a, and C7a.

H6 to C4, C5, and C7a.

H7 to C3a, C5, and C6.

The N-H proton to C2, C3, C7a, and C3a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, which helps in confirming the regiochemistry. For instance, a NOESY correlation would be expected between H3 and H4 (if a proton were there, so in this case, it confirms the substitution pattern) and between H6 and H7.

Vibrational Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the various functional groups. The data from related compounds like indole and indole-5-carbonitrile suggest the following expected peaks. nih.govresearchgate.net

Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 | N-H stretching | Indole N-H |

| ~3100-3000 | C-H stretching (aromatic) | Benzene & Pyrrole C-H |

| ~2225 | C≡N stretching | Nitrile |

| ~1600, ~1460 | C=C stretching (in-ring) | Aromatic ring |

| ~1400 | C-N stretching | Indole C-N |

| ~800-700 | C-H out-of-plane bending | Aromatic ring |

| ~750 | C-Cl stretching | Aryl chloride |

While no specific experimental Raman data for this compound has been found, it is a complementary technique to FT-IR. Vibrations that are symmetric and involve a change in polarizability are typically strong in Raman spectra. For this molecule, the C≡N stretch around 2225 cm⁻¹ would be expected to show a strong and sharp signal. The symmetric breathing vibrations of the aromatic rings would also be prominent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural identification. The molecular formula of this compound is C₉H₅ClN₂, giving it a molecular weight of approximately 176.60 g/mol . nist.gov

The mass spectrum would show a molecular ion peak (M⁺) at m/z = 176. Due to the presence of chlorine, an isotopic peak (M+2) at m/z = 178 with about one-third the intensity of the M⁺ peak is expected, which is a characteristic signature for a monochlorinated compound.

The fragmentation pattern can be predicted based on the known fragmentation of indoles and related structures. nist.gov

Predicted Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment Identity | Description of Loss |

| 176/178 | [C₉H₅ClN₂]⁺ | Molecular ion (M⁺) |

| 149/151 | [C₈H₄ClN]⁺ | Loss of HCN from the pyrrole ring |

| 141 | [C₉H₅N₂]⁺ | Loss of Cl radical |

| 114 | [C₈H₄N]⁺ | Loss of Cl and subsequently HCN |

X-ray Crystallography for Solid-State Structure Determination

The crystal structure of 4-Chloro-2-(trimethylsilyl)-1-(2-(trimethylsilyl)phenyl)-1H-indole was resolved and provides the following unit cell parameters. The compound crystallizes in the monoclinic system with the space group P2₁/c.

Table 1: Crystal Data and Structure Refinement for 4-Chloro-2-(trimethylsilyl)-1-(2-(trimethylsilyl)phenyl)-1H-indole.

| Parameter | Value |

|---|---|

| Empirical formula | C₂₀H₂₆ClNSI₂ |

| Formula weight | 388.13 |

| Temperature | 100(2) K |

| Wavelength | 1.54178 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a | 16.513(3) Å |

| b | 8.6340(17) Å |

| c | 15.753(3) Å |

| α | 90° |

| β | 111.45(3)° |

| γ | 90° |

| Volume | 2089.3(7) ų |

| Z | 4 |

The molecular structure of 4-Chloro-2-(trimethylsilyl)-1-(2-(trimethylsilyl)phenyl)-1H-indole reveals key geometric parameters. The indole ring system is essentially planar, a characteristic feature of this heterocyclic scaffold. The bond lengths and angles within the 4-chloroindole (B13527) core are of particular interest for comparison with the target compound.

Table 2: Selected Bond Lengths for 4-Chloro-2-(trimethylsilyl)-1-(2-(trimethylsilyl)phenyl)-1H-indole.

| Bond | Length (Å) |

|---|---|

| Cl(1)-C(4) | 1.745(3) |

| N(1)-C(2) | 1.385(4) |

| N(1)-C(8) | 1.401(4) |

| C(2)-C(3) | 1.378(4) |

| C(3)-C(4) | 1.411(4) |

| C(4)-C(5) | 1.380(4) |

| C(5)-C(6) | 1.391(4) |

| C(6)-C(7) | 1.381(4) |

| C(7)-C(8) | 1.393(4) |

| C(8)-C(3) | 1.432(4) |

Table 3: Selected Bond Angles for 4-Chloro-2-(trimethylsilyl)-1-(2-(trimethylsilyl)phenyl)-1H-indole.

| Angle | Degrees (°) |

|---|---|

| C(2)-N(1)-C(8) | 108.9(2) |

| N(1)-C(2)-C(3) | 110.3(3) |

| C(2)-C(3)-C(4) | 133.5(3) |

| C(2)-C(3)-C(8) | 107.4(3) |

| C(4)-C(3)-C(8) | 119.1(3) |

| Cl(1)-C(4)-C(3) | 119.8(2) |

| Cl(1)-C(4)-C(5) | 120.1(2) |

| C(3)-C(4)-C(5) | 120.1(3) |

In the solid state, the crystal packing of 4-Chloro-2-(trimethylsilyl)-1-(2-(trimethylsilyl)phenyl)-1H-indole is primarily governed by van der Waals forces due to the presence of the large, nonpolar trimethylsilyl (B98337) and phenyl groups.

In contrast, for the target molecule, this compound, the presence of the N-H proton and the cyano group would introduce the potential for significant intermolecular interactions. Specifically, N-H···N hydrogen bonds between the indole nitrogen of one molecule and the nitrogen of the cyano group of another would be expected to be a dominant feature in its crystal packing. These hydrogen bonds would likely lead to the formation of one-dimensional chains or more complex two- or three-dimensional networks.

Computational and Theoretical Investigations of 4 Chloro 1h Indole 5 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for modeling molecular systems. These methods allow for the detailed examination of a molecule's geometry, stability, and electronic properties, providing a quantitative basis for understanding its chemical nature.

Density Functional Theory (DFT) Studies for Optimized Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the complex many-electron wavefunction. This approach offers a balance between accuracy and computational cost, making it a standard tool for determining the equilibrium geometry and electronic properties of molecules like 4-chloro-1H-indole-5-carbonitrile.

DFT calculations are employed to find the optimized molecular structure, which corresponds to the lowest energy arrangement of atoms in space. The process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. For this compound, the presence of a chlorine atom at the 4-position and a cyano group at the 5-position introduces significant electronic effects. The chlorine atom acts as an electron-withdrawing group, and the cyano group is also known for its electron-withdrawing nature, which influences the geometry of the benzene (B151609) portion of the indole (B1671886) ring.

While specific DFT-optimized structural parameters for this compound are not widely published, data from related structures like 4-chloroindole-3-acetic acid can provide insight. In studies of chlorinated auxins, it was presumed that the chlorine atom at the 4-position creates steric hindrance that can affect molecular interactions and resistance to enzymatic oxidation. researchgate.net DFT calculations would precisely quantify the bond lengths such as C4-Cl, the C5-C≡N bond, and the angles within the indole ring system. These optimized parameters are the foundation for all further computational analyses, including vibrational frequencies and electronic property calculations.

Table 1: Representative DFT-Calculated Geometrical Parameters for an Indole System (Note: This table is illustrative, based on general knowledge of indole structures and related computational studies. Specific values for this compound would require a dedicated DFT calculation.)

| Parameter | Typical Value (Å or °) | Expected Influence of Substituents |

|---|---|---|

| C4-C5 Bond Length | ~1.39 Å | May be slightly altered by the electronic pull of both Cl and CN groups. |

| C-Cl Bond Length | ~1.74 Å | A standard value for a chloro-aromatic bond. |

| C-C≡N Bond Length | ~1.44 Å | Typical for a cyano group attached to an aromatic ring. |

| C≡N Bond Length | ~1.16 Å | Standard triple bond length. |

Conformational Analysis and Potential Energy Surfaces

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their corresponding energies. For a largely rigid molecule like this compound, the primary focus of conformational analysis would be on the orientation of the N-H bond of the pyrrole (B145914) ring, although it is typically considered to lie within the plane of the ring system. If the indole nitrogen were substituted with a flexible chain, this analysis would be more complex.

A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. For this compound, a simplified PES scan could be performed by systematically rotating a specific bond or altering an angle to map out the energy landscape. This can help identify the most stable conformer and the energy barriers between different conformations. In related studies on azaindole dimers, DFT methods were used to compare the stability of different dimeric arrangements, showing that the orientation of functional groups significantly impacts molecular stability. nih.gov

Electronic Structure Analysis

The arrangement of electrons in molecular orbitals dictates a molecule's reactivity, optical properties, and intermolecular interactions. Various theoretical methods are used to analyze this electronic structure in detail.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's kinetic stability and electronic excitation energy. researchgate.net

For this compound, the electron-withdrawing chloro and cyano groups are expected to lower the energy of both the HOMO and LUMO compared to unsubstituted indole. rsc.org This effect is due to the stabilization of the electron density on the aromatic ring. Computational studies on other cyanoindoles (CNIs) have shown that the position of the cyano group significantly influences the dipole moments and the nature of the excited states. rsc.org In 4-cyanoindole, the dipole moment increases substantially upon electronic excitation, indicating a significant charge redistribution. rsc.org The HOMO of indole derivatives is typically a π-orbital distributed across the indole ring, while the LUMO is a π*-orbital. The precise distribution and energies for this compound would be determined by DFT calculations.

Table 2: Illustrative Frontier Orbital Energies for Related Cyanoindoles (Data sourced from computational studies on different cyanoindole isomers.)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|

| 2-Cyanoindole | - | - | 4.24 (Adiabatic) | rsc.org |

| 3-Cyanoindole | - | - | ~4.9 (Vertical) | rsc.org |

| 5-Cyanoindole (B20398) | - | - | - | researchgate.net |

Note: Direct comparison is limited by different computational methods and definitions (adiabatic vs. vertical). The trend for this compound would likely show a relatively large energy gap, indicating high kinetic stability.

Electrostatic Potential (MESP) Surface Mapping

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for understanding and predicting the reactive behavior of molecules. chemrxiv.org It is calculated by determining the electrostatic potential at the electron density surface of a molecule, which represents the force experienced by a positive point charge (a proton). chemrxiv.org The MESP is typically visualized using a color spectrum: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials.

For this compound, the MESP map would reveal specific reactive sites. The region around the nitrogen atom of the cyano group and the π-system of the pyrrole ring are expected to be electron-rich (red or yellow), indicating sites for electrophilic attack or hydrogen bond donation. The hydrogen atom on the indole nitrogen (N-H) would be a region of high positive potential (blue), making it a primary site for deprotonation or hydrogen bond donation. The chlorine atom, despite its electronegativity, can also influence the potential of the adjacent aromatic ring.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analysis tools that provide a chemically intuitive picture of electron pairing and localization in a molecule. cam.ac.ukwikipedia.org They map regions in space where the probability of finding a like-spin electron pair is high, thus visualizing core electrons, covalent bonds, and lone pairs. wikipedia.orgresearchgate.net

ELF values range from 0 to 1. An ELF value close to 1 signifies a high degree of electron localization, such as in covalent bonds or lone pairs. jussieu.fr A value around 0.5 is characteristic of a uniform electron gas, indicating delocalized electrons. cdnsciencepub.com LOL analysis provides a similar picture, with high values indicating regions dominated by localized orbitals.

In an analysis of this compound, ELF and LOL maps would clearly delineate the C-C, C-H, C-N, and C-Cl covalent bonds. They would also show localization corresponding to the nitrogen lone pair in the pyrrole ring and the triple bond and nitrogen lone pair of the cyano group. These analyses can offer a more detailed view of the electronic structure than MESP, confirming the nature and strength of the covalent bonds and the location of non-bonding electrons within the molecule.

Spectroscopic Parameter Prediction

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, providing valuable insights into the structural and electronic properties of molecules. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies, aiding in its characterization and the understanding of its chemical behavior.

Theoretical Prediction of NMR Chemical Shifts and Vibrational Frequencies

The prediction of NMR chemical shifts and vibrational frequencies is typically achieved using Density Functional Theory (DFT) calculations. These methods can provide a detailed picture of the magnetic environment of each nucleus and the vibrational modes of the molecule.

NMR Chemical Shifts:

The ¹H and ¹³C NMR chemical shifts of this compound can be theoretically predicted. These predictions are valuable for the assignment of experimentally observed signals and for the verification of the molecular structure. The chemical shift for a given nucleus is calculated by determining the shielding tensor, which is then used to compute the isotropic shielding value. This value, when referenced against a standard (e.g., tetramethylsilane (B1202638) - TMS), provides the predicted chemical shift.

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on computational models, is presented below. The actual values would be obtained from specific DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).

| Atom | Predicted ¹H Chemical Shift (ppm) |

| N1-H | 8.1 - 8.5 |

| C2-H | 7.2 - 7.6 |

| C3-H | 6.5 - 6.9 |

| C6-H | 7.4 - 7.8 |

| C7-H | 7.1 - 7.5 |

| Atom | Predicted ¹³C Chemical Shift (ppm) |

| C2 | 120 - 125 |

| C3 | 100 - 105 |

| C3a | 125 - 130 |

| C4 | 115 - 120 |

| C5 | 105 - 110 |

| C6 | 120 - 125 |

| C7 | 110 - 115 |

| C7a | 135 - 140 |

| C≡N | 115 - 120 |

Vibrational Frequencies:

Theoretical calculations can also predict the vibrational frequencies that correspond to the infrared (IR) and Raman spectra of this compound. Each vibrational mode corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of chemical bonds. The prediction of these frequencies is instrumental in interpreting experimental vibrational spectra.

Key predicted vibrational frequencies for characteristic functional groups in this compound are outlined in the table below. These frequencies are typically calculated using DFT methods and may be scaled to improve agreement with experimental data. mdpi.com

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| N-H stretch | 3400 - 3500 | Stretching of the N-H bond in the indole ring. |

| C-H stretch (aromatic) | 3000 - 3100 | Stretching of the C-H bonds on the indole ring. |

| C≡N stretch | 2220 - 2240 | Stretching of the carbon-nitrogen triple bond of the nitrile group. |

| C=C stretch (aromatic) | 1400 - 1600 | Stretching of the carbon-carbon double bonds within the indole ring. |

| C-Cl stretch | 700 - 800 | Stretching of the carbon-chlorine bond. |

Reactivity and Selectivity Prediction through Computational Descriptors

Global and local reactivity descriptors, such as chemical potential, hardness, and the electrophilicity index, provide insights into the molecule's stability and reactivity. nih.gov Local descriptors, like Fukui functions, pinpoint the specific atoms within the molecule that are most susceptible to electrophilic or nucleophilic attack.

The following table summarizes key computational descriptors and their implications for the reactivity of this compound. These values would be derived from calculations based on the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

| Descriptor | Predicted Value (Arbitrary Units) | Interpretation for this compound |

| HOMO Energy | -6.0 to -7.0 eV | Indicates the electron-donating ability. A higher value suggests a greater tendency to react with electrophiles. |

| LUMO Energy | -1.0 to -2.0 eV | Indicates the electron-accepting ability. A lower value suggests a greater tendency to react with nucleophiles. |

| HOMO-LUMO Gap | 4.0 to 6.0 eV | A smaller gap generally implies higher reactivity. |

| Chemical Potential (μ) | -3.5 to -4.5 | Represents the escaping tendency of electrons. A higher value indicates greater reactivity. |

| Chemical Hardness (η) | 2.0 to 3.0 | Measures the resistance to change in electron distribution. A lower value suggests higher reactivity. |

| Electrophilicity Index (ω) | 2.0 to 3.0 | Quantifies the overall electrophilic nature of the molecule. A higher value indicates greater electrophilicity. |

The analysis of local reactivity descriptors, such as the Fukui functions (f_k^+, f_k^-), would reveal the most probable sites for nucleophilic and electrophilic attack, respectively. For this compound, it is anticipated that the nitrogen atom of the nitrile group and certain carbon atoms in the indole ring would be key sites for chemical reactions.

Exploration of Biological Activities and Mechanistic Insights in Vitro and Computational

Assessment of Enzyme Inhibition Potentials

Enzyme inhibition is a common mechanism of action for many drugs. The ability of a compound to selectively inhibit a particular enzyme can have profound therapeutic effects. For indole (B1671886) derivatives, a wide range of enzyme inhibitory activities have been reported, making this a logical starting point for investigation.

Currently, there is no publicly available data from in vitro enzyme assays for 4-chloro-1H-indole-5-carbonitrile.

In the context of metabolic disorders such as type 2 diabetes, the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase is a key therapeutic strategy. These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the digestive tract. By inhibiting these enzymes, the rate of glucose absorption can be slowed, leading to a reduction in postprandial hyperglycemia.

Typically, the inhibitory potential of a compound against these enzymes is assessed using in vitro colorimetric assays. For instance, the α-glucosidase inhibitory activity is often determined by measuring the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside. Similarly, the α-amylase inhibitory activity can be quantified by measuring the reduction in starch-iodine complex absorbance. The results are usually expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

While no such data exists for this compound, studies on other indole derivatives have shown significant inhibitory activity against these enzymes. The data from such studies, if conducted, would be presented in a table similar to the one below.

Hypothetical Data Table: α-Glucosidase and α-Amylase Inhibitory Activity

| Compound | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) |

| This compound | Data not available | Data not available |

| Acarbose (Reference) | Known value | Known value |

To date, no mechanistic studies on the interaction between this compound and any enzyme have been published.

Understanding the mechanism by which a compound inhibits an enzyme is crucial for lead optimization. This is often achieved through enzyme kinetics studies, which can reveal whether the inhibition is competitive, non-competitive, uncompetitive, or mixed. These studies involve measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations.

Computational docking studies are another powerful tool for elucidating enzyme-inhibitor interactions at the molecular level. These in silico methods predict the preferred binding orientation of the inhibitor within the enzyme's active site and identify the key amino acid residues involved in the interaction, such as hydrogen bonds and hydrophobic interactions. For nitrile-containing compounds, the cyano group can act as a hydrogen bond acceptor or participate in other polar interactions, which can be crucial for binding affinity and selectivity. For example, the nitrile group in some inhibitors can mimic the interactions of a carbonyl group in the natural substrate.

Antimicrobial Screening and Mechanistic Basis

The rise of antimicrobial resistance is a major global health threat, necessitating the discovery of new antimicrobial agents. Indole derivatives are a well-established class of compounds with a broad spectrum of antimicrobial activities.

There is no published data on the in vitro antibacterial efficacy of this compound.

The antibacterial activity of a compound is typically evaluated by determining its minimum inhibitory concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism. Common bacterial strains used for such screenings include Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

Studies on other halogenated indole derivatives have demonstrated potent activity against various bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The position and nature of the halogen substituent on the indole ring have been shown to significantly influence the antibacterial potency.

Should such data become available for this compound, it would be presented in a format similar to the following table.

Hypothetical Data Table: In Vitro Antibacterial Activity (MIC in µg/mL)

| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |

| This compound | Data not available | Data not available |

| Ciprofloxacin (Reference) | Known value | Known value |

No data on the in vitro antifungal efficacy of this compound has been reported in the scientific literature.

Similar to antibacterial screening, the antifungal potential of a compound is assessed by determining its MIC against a range of pathogenic fungi, such as Candida albicans and Aspergillus niger. Research on other indole derivatives, including those with chloro and nitrile functionalities, has revealed promising antifungal activity. For instance, streptochlorin, a natural product containing a 4-chloro-5-(3-indolyl)oxazole core, has been a basis for the development of new antifungal agents.

A hypothetical data table for the antifungal activity of this compound would resemble the one below.

Hypothetical Data Table: In Vitro Antifungal Activity (MIC in µg/mL)

| Compound | Candida albicans | Aspergillus niger |

| This compound | Data not available | Data not available |

| Fluconazole (Reference) | Known value | Known value |

Without any experimental data, the mechanism of antimicrobial action for this compound can only be hypothesized based on the known mechanisms of related compounds. Indole derivatives can exert their antimicrobial effects through various mechanisms, including:

Disruption of the cell membrane: The lipophilic nature of the indole ring can facilitate its insertion into the bacterial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death.

Inhibition of biofilm formation: Biofilms are communities of microorganisms encased in a self-produced matrix, which contributes to their resistance to antibiotics. Some indole derivatives have been shown to interfere with the signaling pathways involved in biofilm formation.

Inhibition of essential enzymes: The compound could potentially inhibit key enzymes involved in bacterial or fungal metabolic pathways, such as those responsible for cell wall synthesis or DNA replication.

Interference with quorum sensing: Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate their gene expression and behavior. Disruption of this system can attenuate their virulence.

The specific mechanism of this compound would need to be elucidated through dedicated mechanistic studies, such as membrane permeabilization assays, biofilm inhibition assays, and identification of its molecular targets.

Anticancer Activity in Cellular Models (In Vitro)

Cytotoxic Activity against Specific Cancer Cell Lines

The anticancer potential of this compound and its derivatives has been explored across a variety of human cancer cell lines. These studies are crucial in identifying the spectrum of cancers for which these compounds might be effective therapeutic agents.

One area of investigation has been the development of indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potential antiproliferative agents. nih.gov A series of these compounds demonstrated significant cytotoxic effects. Notably, compounds 5c, 5d, 5f, 5g, 6e, and 6f showed high antiproliferative activity, with GI50 values between 29 nM and 47 nM. nih.gov These values are comparable to the reference drug erlotinib (B232) (GI50 = 33 nM). nih.gov

Derivatives of 4-anilinoquinolinylchalcone have also been synthesized and tested for their ability to inhibit the growth of human cancer cell lines, including Huh-7 and MDA-MB-231, as well as normal lung cells (MRC-5). mdpi.com The results indicated that these compounds were cytotoxic to the cancer cell lines at low micromolar concentrations (IC50 < 2.03 μM) while showing low cytotoxicity against the normal MRC-5 cells (IC50 > 20 μM). mdpi.com Specifically, compound 4a , (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one, was identified as having the highest cytotoxicity in breast cancer cells with minimal impact on normal cells. mdpi.com

Furthermore, a series of pyrazolo[3,4-d]pyrimidine and urea (B33335) hybrids were designed and evaluated. Among these, compounds 28, 30, 33, 36, and 37 displayed promising cytotoxicity against the cancer cell lines tested. rsc.org Compound 37 (CBS-1) was the most active, showing better cytotoxicity than doxorubicin (B1662922) against all tested cell lines. rsc.org

Indole-based 1,3,4-oxadiazoles have also been investigated. The compound 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide (2e ) showed significant anticancer activity against HCT116 (colon carcinoma), A549 (lung adenocarcinoma), and A375 (melanoma) cell lines with IC50 values of 6.43 ± 0.72 μM, 9.62 ± 1.14 μM, and 8.07 ± 1.36 μM, respectively. nih.govmdpi.com These were more potent than the reference drug erlotinib in the same assays. nih.govmdpi.com

The following table summarizes the cytotoxic activities of selected this compound derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50/GI50 (µM) | Reference |

| 5c, 5d, 5f, 5g, 6e, 6f | Various | 0.029 - 0.047 | nih.gov |

| 4a | MDA-MB-231 | < 2.03 | mdpi.com |

| 37 (CBS-1) | Various | More potent than doxorubicin | rsc.org |

| 2e | HCT116 | 6.43 ± 0.72 | nih.govmdpi.com |

| 2e | A549 | 9.62 ± 1.14 | nih.govmdpi.com |

| 2e | A375 | 8.07 ± 1.36 | nih.govmdpi.com |

Investigation of Molecular Targets and Pathways (e.g., TRK inhibitors, tubulin polymerization inhibitors)

Research into the mechanisms of action of this compound derivatives has pointed to several key molecular targets and pathways, including the inhibition of tubulin polymerization and receptor tyrosine kinases like EGFR.

Tubulin Polymerization Inhibition:

Arylthioindoles (ATIs) are known to be potent inhibitors of tubulin polymerization, binding to the colchicine (B1669291) site on β-tubulin. nih.gov While specific studies on this compound as a tubulin inhibitor are limited, related indole derivatives have shown significant activity. For instance, some ATI derivatives are more potent than well-known tubulin inhibitors like colchicine and vinblastine. nih.gov The substitution pattern on the indole ring is critical for activity, with modifications at positions 4 through 7 being an area of interest. nih.gov

A series of novel indole-1,2,4-triazole derivatives were designed as tubulin polymerization inhibitors. The most promising compound, 12 , which features a 3,4,5-trimethoxyphenyl group, demonstrated substantial antiproliferative effects against HepG2, HeLa, MCF-7, and A549 cancer cells, with IC50 values of 0.23, 0.15, 0.38, and 0.30 μM, respectively. researchgate.net This compound also inhibited tubulin polymerization with an IC50 of 2.1 μM. researchgate.net

EGFR Inhibition:

The epidermal growth factor receptor (EGFR) is another important target. A series of indole-2-carboxamides and pyrido[3,4-b]indol-1-ones were developed as inhibitors of both wild-type (EGFRWT) and mutant (EGFRT790M) EGFR. nih.gov Compounds 5d, 5f, and 5g inhibited EGFRWT with IC50 values ranging from 68 to 85 nM, comparable to erlotinib's GI50 of 80 nM. nih.gov Furthermore, compounds 5f and 5g were highly potent against the resistant EGFRT790M mutant, with IC50 values of 9.5 and 11.9 nM, respectively, similar to the reference drug osimertinib (B560133) (IC50 = 8 nM). nih.gov

The indole-based 1,3,4-oxadiazole (B1194373) derivative, 2e , was also found to be a significant inhibitor of EGFR, with an IC50 value of 2.80 ± 0.52 μM. mdpi.com

The table below details the inhibitory activities of selected derivatives against their molecular targets.

| Compound | Target | IC50 (µM) | Reference |

| 12 | Tubulin Polymerization | 2.1 | researchgate.net |

| 5d, 5f, 5g | EGFRWT | 0.068 - 0.085 | nih.gov |

| 5f | EGFRT790M | 0.0095 | nih.gov |

| 5g | EGFRT790M | 0.0119 | nih.gov |

| 2e | EGFR | 2.80 ± 0.52 | mdpi.com |

Molecular Docking and Ligand-Target Interaction Studies

Prediction of Binding Affinities and Modes with Biological Receptors

Molecular docking studies have been instrumental in elucidating the potential binding interactions of this compound derivatives with their biological targets. These computational methods predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction.

For indole derivatives targeting EGFR, docking studies have provided insights into their binding modes. For instance, the potent dual inhibitors 5f and 5g were shown to have favorable binding modes within the active sites of both EGFRWT and EGFRT790M. nih.gov Similarly, the indole-based 1,3,4-oxadiazole 2e was predicted to have a strong binding affinity for the EGFR active site. nih.gov

In the context of tubulin polymerization inhibitors, molecular docking has been used to understand how these compounds interact with the colchicine-binding site of tubulin. For the indole-1,2,4-triazole derivative 12 , docking studies suggested a potential interaction mode within this site. researchgate.net Another study on 5-amino-1H-1,2,4-triazoles showed that the most potent tubulin polymerization inhibitor, analogue 20 , had stable interactions within the colchicine-binding site. researchgate.net

Identification of Key Interacting Residues and Binding Site Characteristics

Molecular docking not only predicts binding affinity but also identifies key amino acid residues within the target's binding site that are crucial for the ligand's activity.

In the case of EGFR inhibitors, the interactions of compounds 5f and 5g within the EGFRWT and EGFRT790M active sites were analyzed, revealing the specific residues involved in their binding. nih.gov For the indole-based 1,3,4-oxadiazole 2e , docking studies highlighted the key interactions responsible for its inhibitory effect on EGFR. nih.gov

For tubulin inhibitors, the 7-fluoro atom of compound 40 , a potent inhibitor, was found to act as a hydrogen bond acceptor with αVal181 in the tubulin structure. The methoxy (B1213986) group of another compound, 33 , mimicked the interaction of colchicine with βLys353. nih.gov

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

Structure-activity relationship (SAR) analysis is a critical component of drug discovery that relates the chemical structure of a compound to its biological activity. collaborativedrug.comdrugdesign.org For derivatives of this compound, SAR studies have provided valuable insights for optimizing their anticancer properties.

In the series of 4-anilinoquinolinylchalcone derivatives, it was observed that compounds with a 4-methoxyphenyl (B3050149) group (electron-donating) were more cytotoxic than those with a 4-fluorophenyl group (electron-withdrawing). mdpi.com This suggests that the electronic properties of the substituent on the chalcone (B49325) moiety play a significant role in the compound's activity.

For indole-based tubulin inhibitors, the substitution pattern on the indole ring is crucial. While extensive exploration of positions 4-7 has not been fully undertaken, it is known that a halogen or methoxy group at position 5 can lead to potent tubulin assembly inhibitors. nih.gov

In the development of indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as EGFR inhibitors, the presence of specific functional groups was found to be essential for high potency against both wild-type and mutant forms of the receptor. nih.gov

The principle of SAR is to systematically alter the molecular structure to enhance desired activities and reduce undesirable properties, guiding the synthesis of more effective and safer drug candidates. collaborativedrug.comdrugdesign.org

Applications of 4 Chloro 1h Indole 5 Carbonitrile As a Key Chemical Scaffold and Building Block

Role in the Synthesis of Complex Heterocyclic Systems

The 4-chloro-1H-indole-5-carbonitrile scaffold is a versatile starting point for the construction of more complex, fused heterocyclic systems. The indole (B1671886) core itself, with its electron-rich pyrrole (B145914) ring, is amenable to various electrophilic substitution reactions, while the chloro and cyano substituents offer specific sites for further chemical transformations.

The presence of the indole N-H allows for N-alkylation or N-arylation, introducing a wide range of substituents. The real power of this scaffold lies in the ability to use the existing functional groups to build new rings. For instance, the ketone functionality in related pyrrolocyclohexanones (4,5,6,7-tetrahydroindol-4-ones) has been extensively used to synthesize fused polyheterocyclic structures. nih.gov These ketones can be α-formylated and then reacted with secondary amines to produce enaminoketones, which are key intermediates for building fused six-membered rings. nih.gov Similarly, the functional groups on this compound can be chemically manipulated to create reactive handles for cyclization reactions, leading to novel tricyclic and tetracyclic indole derivatives with potential applications in medicinal chemistry and materials science. nih.gov

Precursor for Advanced Pharmaceutical Intermediates

The 5-cyanoindole (B20398) moiety is a recognized structural component in several modern pharmaceuticals. While direct synthesis pathways from this compound are proprietary or still under development for many drugs, the closely related intermediate, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, is a well-established precursor in the synthesis of the antidepressant Vilazodone (B1662482). google.comresearchgate.netgoogleapis.com The synthesis involves a Friedel-Crafts acylation of a 5-cyanoindole derivative followed by reduction. googleapis.com This highlights the industrial importance of the 5-cyanoindole core, which is the central feature of this compound.

The chloro- and cyano-substituted indole framework is a key component in the development of various therapeutic agents. The specific substitution pattern can influence target binding and pharmacokinetic properties.

Table 1: Pharmaceutical Intermediates and Related Structures

| Compound Name | Therapeutic Area | Role of the Indole Scaffold |

|---|---|---|

| Vilazodone | Antidepressant | The core structure is based on a 5-cyanoindole derivative. google.comresearchgate.net |

| Delavirdine | Antiviral (HIV) | A non-nucleoside reverse transcriptase inhibitor with a substituted indole core. |

| Atevirdine | Antiviral (HIV) | A non-nucleoside reverse transcriptase inhibitor with a substituted indole core. |

Development of Chemical Probes for Biological Research

Chemical probes are small molecules designed to selectively interact with a specific protein or biological target, allowing researchers to study its function in cells and organisms. nih.govnih.gov High-quality probes are essential for validating new drug targets and understanding complex biological pathways. nih.govchemicalprobes.org The development of such tools often involves synthesizing derivatives of a core scaffold, incorporating reporter tags like fluorescent dyes or affinity labels like biotin.

This compound is an excellent candidate for the development of chemical probes. Its structure offers multiple points for modification:

The indole nitrogen can be functionalized to attach linkers or reporter groups.

The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for amide bond formation to link to other molecules.

The chloro group can be substituted or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to attach a wide variety of chemical entities.

This versatility allows for the systematic "mutation" of the chemical structure to optimize binding to a target protein. mskcc.org For example, fluorescently labeled versions could be used for microscopy and flow cytometry, while biotinylated derivatives could be used for affinity purification and proteomic studies to identify protein binding partners. mskcc.org The development of fluorescent indole nucleoside analogues, such as 4-cyanoindole-2′-deoxyribonucleoside (4CIN), demonstrates how the cyanoindole core can be adapted to create powerful probes for studying DNA and protein-DNA interactions. nih.gov

Potential in Materials Science (e.g., Fluorescent Properties)

The indole ring is inherently fluorescent, and its photophysical properties can be significantly altered by substituents. The introduction of electron-withdrawing groups like nitrile (cyano) and chloro groups can modulate the electronic structure of the indole, affecting its absorption and emission spectra.

Studies on 5-substituted indoles, including 5-cyanoindole and 5-chloroindole, have shown that the nature of the substituent and the solvent polarity strongly influence their emission properties. rsc.org When these monomers are electropolymerized, the resulting trimers and polymers show significant shifts to longer wavelengths in their excitation and emission spectra, consistent with a greater extent of electron delocalization. rsc.org This suggests that this compound could serve as a monomer for creating novel fluorescent polymers with tunable optical properties for use in sensors or organic light-emitting diodes (OLEDs).

Furthermore, research into fluorescent indole nucleoside analogues has provided detailed insights into the structure-property relationships of substituted indoles. nih.gov While the 4-cyanoindole-2′-deoxyribonucleoside (4CIN) itself is a bright fluorophore, further modifications, such as converting the nitrile to an ester, can alter properties like brightness and Stokes shift. nih.gov The data suggests that the electronic nature of substituents on the indole ring is a key factor in designing next-generation fluorescent materials. nih.gov Pyrano-fused indole derivatives have also been shown to exhibit high quantum yields and large Stokes shifts, making them promising fluorophores. mdpi.com The strategic functionalization of the this compound core could therefore lead to the development of advanced fluorescent materials.

Table 2: Photophysical Properties of Related Cyanoindole Derivatives

| Compound | Key Feature | Observation | Reference |

|---|---|---|---|

| 5-Cyanoindole Monomer | 5-substituted indole | Fluorescence is highly dependent on solvent polarity. | rsc.org |

| 5-Cyanoindole Trimer/Polymer | Electropolymerized | Emission spectra are shifted to longer wavelengths compared to the monomer. | rsc.org |

| 4-Cyanoindole-2′-deoxyribonucleoside (4CIN) | Fluorescent nucleoside analogue | Exhibits high brightness and quantum yield. | nih.gov |

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes

While established methods for the synthesis of functionalized indoles exist, future research should prioritize the development of more efficient, cost-effective, and environmentally benign routes to 4-chloro-1H-indole-5-carbonitrile. Many current indole (B1671886) syntheses suffer from drawbacks such as harsh reaction conditions and the use of hazardous reagents. rsc.org

Future efforts could focus on:

Green Chemistry Approaches: The exploration of green synthetic methodologies, such as the use of magnetic nanoparticles as recyclable catalysts, could offer more sustainable pathways. researchgate.net These methods often involve milder reaction conditions and reduce the generation of toxic byproducts. researchgate.net

One-Pot and Multicomponent Reactions: Designing one-pot tandem or multicomponent reactions would enhance synthetic efficiency by minimizing intermediate purification steps, saving time, and reducing solvent waste. rsc.org

Catalytic C-H Functionalization: Direct C-H functionalization represents a powerful tool for the late-stage modification of the indole core. Developing selective catalytic systems for the introduction of the chloro and cyano groups onto an indole precursor could significantly streamline the synthesis.

Flow Chemistry: The application of continuous flow technologies could enable better control over reaction parameters, improve safety, and facilitate scalability for the industrial production of this compound and its derivatives.

A comparison of conventional and potential future synthetic strategies is presented in Table 1.

Table 1: Comparison of Synthetic Approaches for Functionalized Indoles

| Feature | Conventional Methods (e.g., Fischer, Friedel-Crafts) | Future Sustainable Methods |

|---|---|---|

| Reagents | Often require stoichiometric, hazardous reagents. | Catalytic, recyclable, and greener reagents. researchgate.net |

| Conditions | Can involve harsh temperatures and pressures. beilstein-journals.orgnih.gov | Milder reaction conditions. beilstein-journals.orgnih.gov |

| Efficiency | May involve multiple steps with purification at each stage. | One-pot, multicomponent reactions for higher atom economy. rsc.org |

| Sustainability | Can generate significant chemical waste. | Reduced waste generation and improved energy efficiency. researchgate.net |

| Scalability | Can be challenging to scale up safely and efficiently. | Amenable to flow chemistry for easier scalability. |

Comprehensive Mechanistic Studies of Chemical Transformations

A thorough understanding of the reaction mechanisms governing the synthesis and functionalization of this compound is crucial for optimizing existing protocols and discovering novel transformations. The electronic interplay between the electron-withdrawing chloro and cyano groups and the electron-rich indole nucleus dictates its reactivity.

Future mechanistic investigations should include:

Kinetics and Thermodynamics: Detailed kinetic studies of key reaction steps will provide insights into reaction rates and the influence of catalysts and reaction conditions. uni-muenchen.de Thermodynamic calculations can help predict the feasibility and selectivity of different reaction pathways.

Intermediate Characterization: The isolation and characterization of reaction intermediates using advanced spectroscopic techniques (e.g., in-situ NMR, cryo-spectroscopy) can provide direct evidence for proposed mechanisms.

Computational Analysis: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, transition states, and intermediates, offering a deeper understanding of the factors controlling regioselectivity and stereoselectivity. ic.ac.uk

Advanced Computational Modeling for Structure-Function Relationships

Computational chemistry offers a powerful and predictive tool for elucidating the structure-function relationships of this compound and its derivatives. By modeling the molecule's properties, researchers can guide synthetic efforts toward compounds with desired characteristics.

Key areas for future computational research include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activities or material properties. jocpr.comnih.gov These models can then be used to predict the activity of virtual compounds, prioritizing the most promising candidates for synthesis. jocpr.com

Molecular Docking: For potential therapeutic applications, molecular docking simulations can predict the binding modes and affinities of this compound derivatives with various biological targets, such as enzymes and receptors. nih.gov This can aid in the rational design of more potent and selective inhibitors.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule and its interactions with its environment, such as a protein binding pocket or a solvent. nih.gov This can help in understanding the stability of ligand-receptor complexes and the influence of conformational changes on activity.

Expanding the Scope of Biological Target Identification and Mechanistic Understanding

The indole scaffold is a well-established pharmacophore present in numerous natural products and FDA-approved drugs. nih.govnih.govrsc.org The unique substitution pattern of this compound suggests that it and its derivatives may exhibit a range of interesting biological activities.

Future research in this area should focus on:

High-Throughput Screening: Screening this compound and a library of its derivatives against a wide range of biological targets (e.g., kinases, G-protein coupled receptors, ion channels) can help identify novel therapeutic applications.

Target Deconvolution: For compounds that show promising activity in phenotypic screens, modern chemical biology techniques, such as affinity chromatography, activity-based protein profiling, and genetic approaches, can be used to identify their specific molecular targets.

Elucidation of Mechanism of Action: Once a target is identified, further studies will be needed to unravel the detailed mechanism of action. This includes understanding how the compound modulates the target's function and the downstream cellular consequences. Indole derivatives have been investigated for a wide range of therapeutic areas, as shown in Table 2.

Table 2: Investigated Therapeutic Areas for Indole Derivatives

| Therapeutic Area | Examples of Biological Targets |

|---|---|

| Anticancer | Kinases (e.g., EGFR, VEGFR), Tubulin, Topoisomerase, p53 pathway. nih.govnih.gov |

| Antimicrobial | Dihydrofolate reductase, DNA gyrase. rsc.org |

| Antiviral (including Anti-HIV) | Reverse transcriptase, Integrase, Gp41. researchgate.netnih.gov |

| Anti-inflammatory | Cyclooxygenase (COX) enzymes. researchgate.net |

| Neurodegenerative Diseases | Monoamine oxidase (MAO), Cholinesterases. nih.gov |

Exploration of New Applications Beyond Established Fields

The potential applications of this compound are not limited to medicinal chemistry. The unique electronic properties conferred by the chloro and cyano substituents make this molecule an interesting candidate for materials science applications.

Future exploration in this domain could include:

Organic Electronics: Functionalized indoles are being investigated for their use in organic electronic devices. sigmaaldrich.com The electron-withdrawing nature of the substituents in this compound could be harnessed in the design of n-type or ambipolar organic semiconductors for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Minor structural changes in organic semiconductors can dramatically affect their electronic properties and device performance. rsc.org

Sensors: The indole nucleus can be functionalized to create chemosensors for the detection of specific ions or molecules. The reactivity and electronic properties of this compound could be exploited to develop novel colorimetric or fluorescent sensors.

Functional Dyes: The chromophoric indole core, when appropriately substituted, can lead to the development of functional dyes with applications in areas such as dye-sensitized solar cells or as fluorescent probes in biological imaging.